S-phenyl 3-methylbut-2-enethioate
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Overview
Description
S-phenyl 3-methylbut-2-enethioate: is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 3-methylbut-2-enethioate typically involves the reaction of 3-methylbut-2-en-1-ol with phenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. The reaction can be represented as follows:
3-methylbut-2-en-1-ol+phenylthiol→S-phenyl 3-methylbut-2-enethioate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity. Techniques like distillation and crystallization are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: S-phenyl 3-methylbut-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-phenyl 3-methylbut-2-enethioate is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the preparation of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in drug development and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of S-phenyl 3-methylbut-2-enethioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved may include thiol-disulfide exchange reactions and other nucleophilic substitution processes.
Comparison with Similar Compounds
- S-isopropyl 3-methylbut-2-enethioate
- S-2-butyl 3-methylbut-2-enethioate
Comparison: S-phenyl 3-methylbut-2-enethioate is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
70030-51-2 |
---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
S-phenyl 3-methylbut-2-enethioate |
InChI |
InChI=1S/C11H12OS/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
DUWSYFKVXXEFID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)SC1=CC=CC=C1)C |
Origin of Product |
United States |
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